molecular formula C20H22N6 B6436114 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549065-41-8

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No. B6436114
CAS RN: 2549065-41-8
M. Wt: 346.4 g/mol
InChI Key: SOZIVNHLSHWDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (2-MCPQ) is a synthetic quinoxaline derivative that has recently been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and is being explored as a potential tool for laboratory experiments.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

It’s suggested that the compound may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activity.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages when it comes to laboratory experiments. It is relatively easy to synthesize, and can be used in a wide range of experiments. In addition, it is relatively stable and has a long shelf life. However, there are also some limitations to using 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline in laboratory experiments. It is not very soluble in water, and can be difficult to work with in aqueous solutions. In addition, it can be toxic to certain cell types, and should be used with caution.

Future Directions

There are several potential future directions for further research on 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline. One potential direction is to further investigate its mechanism of action, and to identify more specific targets for its effects. Another potential direction is to study the effects of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline on other cell types, such as neurons and stem cells. Additionally, further research could be done to investigate the potential therapeutic applications of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, such as in the treatment of neurological disorders. Finally, further research could be done to investigate the potential toxicity of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, and to identify ways to reduce its potential side effects.

Synthesis Methods

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is synthesized through a multi-step process that involves the reaction of 6-cyclopropyl-2-methylpyrimidine with 1-methylpiperazine in an aqueous solution. This process produces a salt, which is then reacted with quinoxaline-2-carboxylic acid to form 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline. The synthesis of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is relatively simple and can be completed in a relatively short amount of time.

Scientific Research Applications

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and is being explored as a potential tool for laboratory experiments. For example, it has been used to study the effects of calcium on cell membranes, and to investigate the role of calcium in signal transduction. It has also been used to investigate the effects of various drugs on cell membranes, and to study the role of calcium in signal transduction.

properties

IUPAC Name

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-14-22-18(15-6-7-15)12-19(23-14)25-8-10-26(11-9-25)20-13-21-16-4-2-3-5-17(16)24-20/h2-5,12-13,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZIVNHLSHWDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

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